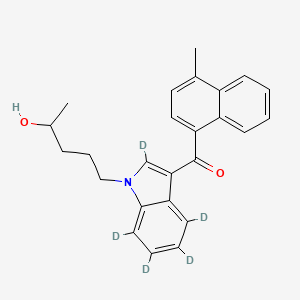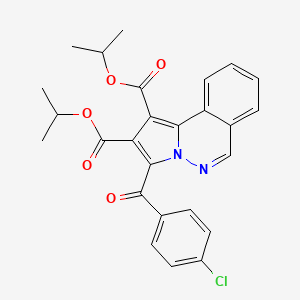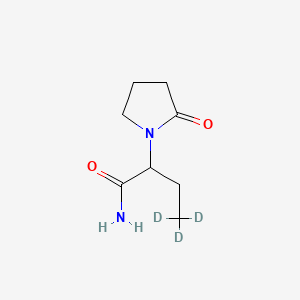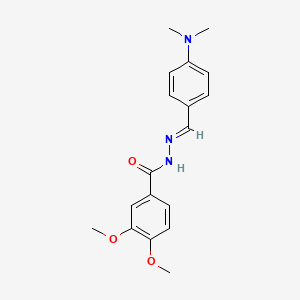
3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide is a complex organic compound that features a furan ring substituted with a chlorophenyl group and an acrylamide moiety substituted with a trifluoromethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Formation of the acrylamide moiety: This can be done through the reaction of an appropriate acrylate with an amine.
Introduction of the trifluoromethylphenyl group: This step can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: This can result in the reduction of the acrylamide moiety.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl and trifluoromethylphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Wirkmechanismus
The mechanism of action of 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide
- 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(4-(trifluoromethyl)phenyl)acrylamide
- 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-(difluoromethyl)phenyl)acrylamide
Uniqueness
The uniqueness of 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where these properties are desirable, such as in the development of new pharmaceuticals or advanced materials.
Eigenschaften
CAS-Nummer |
853348-32-0 |
|---|---|
Molekularformel |
C20H13ClF3NO2 |
Molekulargewicht |
391.8 g/mol |
IUPAC-Name |
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C20H13ClF3NO2/c21-16-7-3-1-5-14(16)18-11-9-13(27-18)10-12-19(26)25-17-8-4-2-6-15(17)20(22,23)24/h1-12H,(H,25,26)/b12-10+ |
InChI-Schlüssel |
JRZBBPXSTRSDKM-ZRDIBKRKSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)NC3=CC=CC=C3C(F)(F)F)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)NC3=CC=CC=C3C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-nitrobenzamide](/img/structure/B11939021.png)
![N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline](/img/structure/B11939029.png)



![5-(4-{[(3-chlorophenyl)methyl]amino}-2-{4-[2-(dimethylamino)ethyl]piperazin-1-yl}quinazolin-6-yl)-1-methylpyridin-2(1H)-one](/img/structure/B11939089.png)



